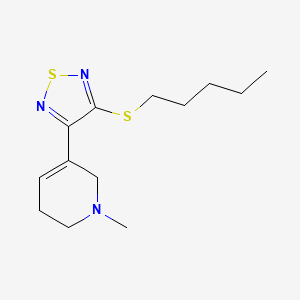

pentylthio-TZTP

Description

Structure

3D Structure

Propriétés

Formule moléculaire |

C13H21N3S2 |

|---|---|

Poids moléculaire |

283.5 g/mol |

Nom IUPAC |

3-(1-methyl-3,6-dihydro-2H-pyridin-5-yl)-4-pentylsulfanyl-1,2,5-thiadiazole |

InChI |

InChI=1S/C13H21N3S2/c1-3-4-5-9-17-13-12(14-18-15-13)11-7-6-8-16(2)10-11/h7H,3-6,8-10H2,1-2H3 |

Clé InChI |

LRTWCQHCJKYNPS-UHFFFAOYSA-N |

SMILES canonique |

CCCCCSC1=NSN=C1C2=CCCN(C2)C |

Origine du produit |

United States |

Synthetic Methodologies and Chemical Derivatization of Pentylthio Tztp

Established Synthetic Pathways for Pentylthio-TZTP

The most established route for the synthesis of the 1,2,4-triazole-3-thiol core, which is central to this compound, involves a multi-step process. This pathway begins with the conversion of a carboxylic acid hydrazide with an isothiocyanate to form a 1,4-substituted thiosemicarbazide (B42300) intermediate. researchgate.net This intermediate then undergoes cyclization to yield the 1,2,4-triazole-3-thiol ring system. researchgate.net

The introduction of the "pentylthio" group is typically achieved through S-alkylation of the triazole-3-thiol. This reaction is commonly carried out by treating the triazole-3-thiol with a pentyl halide, such as pentyl bromide or pentyl iodide, in a basic medium. uzhnu.edu.uaresearchgate.net The basic conditions facilitate the deprotonation of the thiol group, forming a thiolate anion which then acts as a nucleophile to displace the halide from the pentyl group.

A general reaction scheme for this established pathway can be summarized as follows:

Formation of Thiosemicarbazide: Carboxylic Acid Hydrazide + Pentyl Isothiocyanate → 1-Pentanoyl-4-pentyl-thiosemicarbazide

Cyclization: 1-Pentanoyl-4-pentyl-thiosemicarbazide --(Base-catalyzed cyclization)--> 4-Pentyl-5-substituted-4H-1,2,4-triazole-3-thiol

S-Alkylation (if the pentylthio group is not introduced via the isothiocyanate): 4-Substituted-4H-1,2,4-triazole-3-thiol + Pentyl Halide --(Base)--> 3-(Pentylthio)-4-substituted-4H-1,2,4-triazole

Alternatively, if the desired substitution pattern allows, the synthesis can start from a pre-formed triazole-thiol which is then alkylated. The regioselectivity of this alkylation is a key consideration, with S-alkylation generally being favored under neutral or alkaline conditions. uzhnu.edu.ua

Table 1: Key Reactions in the Established Synthesis of a Pentylthio-Triazole-Thiol Scaffold

| Step | Reactants | Intermediate/Product | Key Conditions | Reference |

|---|---|---|---|---|

| 1 | Carboxylic Acid Hydrazide, Isothiocyanate | 1,4-Disubstituted Thiosemicarbazide | Varies | researchgate.net |

| 2 | 1,4-Disubstituted Thiosemicarbazide | 1,2,4-Triazole-3-thiol | Alkaline Cyclization | |

| 3 | 1,2,4-Triazole-3-thiol, Alkyl Halide | S-Alkylated 1,2,4-Triazole (B32235) | Basic Media | researchgate.net |

Exploration of Novel Synthetic Approaches for this compound Analogs

Recent advancements in synthetic chemistry have opened up new avenues for the synthesis of 1,2,4-triazole derivatives, which can be applied to the production of this compound analogs. These novel approaches often focus on improving efficiency, yield, and environmental friendliness.

Microwave-assisted synthesis has emerged as a powerful tool for accelerating the synthesis of triazole compounds. mdpi.com This technique can significantly reduce reaction times for both the cyclization and S-alkylation steps compared to conventional heating methods. Another innovative approach involves one-pot synthesis methodologies, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates. For instance, a one-pot copper-catalyzed process for producing 1,2,4-triazole derivatives from nitriles and hydroxylamine (B1172632) hydrochloride has been developed, which could be adapted for certain TZTP scaffolds. isres.org

The use of ionic liquids as "green" solvents and catalysts in triazole synthesis is also a notable development. nih.gov These solvents can enhance reaction rates and selectivity, and their low volatility reduces environmental impact.

Strategies for Stereoselective Synthesis of this compound Derivatives

While the core this compound structure may not inherently be chiral, the introduction of chiral substituents on the triazole ring or the pentyl chain would necessitate stereoselective synthetic strategies. The bioactivity of chiral triazole fungicides, for example, has been shown to be highly dependent on the stereochemistry of the molecule. nih.gov

For the synthesis of chiral this compound derivatives, one could envision starting from a chiral carboxylic acid hydrazide or a chiral isothiocyanate. This would introduce a stereocenter that is carried through the synthetic sequence. Another strategy would be the use of a chiral auxiliary to direct the stereochemical outcome of a key reaction step.

More advanced methods could involve asymmetric catalysis. For example, the stereoselective synthesis of chiral (thio)morpholines has been achieved through methods that could potentially be adapted for the construction of chiral triazole-containing heterocycles. researchgate.net The development of enantioselective methods for the S-alkylation step, while challenging, would be another area for exploration.

Chemical Modification and Scaffold Diversification of this compound

The 1,2,4-triazole-thiol scaffold of this compound offers multiple sites for chemical modification, allowing for the generation of a diverse library of analogs. The nitrogen atoms in the triazole ring are nucleophilic and can be alkylated under appropriate conditions. nih.gov The regioselectivity of N-alkylation can be influenced by the reaction conditions and the nature of the substituents already present on the ring. nih.gov

The sulfur atom of the pentylthio group can also be a site for further reactions. For example, oxidation of the sulfide (B99878) can lead to the corresponding sulfoxide (B87167) and sulfone derivatives, which would have significantly different electronic and steric properties.

Furthermore, the substituents on the triazole ring can be varied. By starting with different carboxylic acid hydrazides, a wide range of functional groups can be introduced at the 5-position of the triazole ring. mdpi.comnih.gov This allows for the systematic exploration of the structure-activity relationship of this compound analogs.

Table 2: Potential Sites for Chemical Modification of a this compound Scaffold

| Site of Modification | Type of Reaction | Potential New Functionality |

|---|---|---|

| Triazole Ring Nitrogens | N-Alkylation | Introduction of alkyl, aryl, or functionalized groups |

| Pentylthio Sulfur Atom | Oxidation | Sulfoxide, Sulfone |

| 5-Position of Triazole Ring | Variation of Starting Hydrazide | Introduction of diverse aryl, alkyl, or heterocyclic groups |

Development of Precursors and Intermediates for this compound Synthesis

The efficient synthesis of this compound and its analogs is dependent on the availability of key precursors and intermediates. The primary precursors are appropriately substituted carboxylic acid hydrazides and a source for the pentylthio moiety.

Carboxylic acid hydrazides are typically synthesized from the corresponding carboxylic acid esters by reaction with hydrazine (B178648) hydrate. researchgate.net A wide variety of esters are commercially available or can be readily prepared from the corresponding carboxylic acids.

The pentylthio group can be introduced in several ways. One method is to use pentyl isothiocyanate in the initial step to form the thiosemicarbazide. Alternatively, a triazole-3-thiol can be synthesized first, followed by S-alkylation with a pentyl halide. The synthesis of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols often starts from the reaction of a carboxylic acid with thiocarbohydrazide (B147625) or the cyclization of a potassium dithiocarbazinate salt with hydrazine hydrate. researchgate.netnepjol.info

The development of efficient and scalable routes to these precursors is crucial for the large-scale production of this compound for further research and potential applications.

Mechanistic Investigations of Pentylthio Tztp Interactions at Molecular and Cellular Levels

Receptor Binding Kinetics and Affinity Profiling of Pentylthio-TZTP

The affinity of this compound for muscarinic acetylcholine (B1216132) receptors (mAChRs) has been primarily characterized through in vitro competitive binding assays. These studies typically utilize membranes from cell lines, such as Chinese Hamster Ovary (CHO) cells, that are stably transfected to express specific subtypes of muscarinic receptors (M1, M2, M3, M4). nih.gov The primary method involves assessing the ability of this compound to compete with a radiolabeled antagonist, such as [³H]N-methylscopolamine ([³H]NMS), for binding to the receptor. nih.gov

While specific dissociation constants (Kd) or inhibition constants (Ki) for this compound binding to each receptor subtype in isolation are not the main focus of the available literature, its identity as a muscarinic agonist is well-established through these binding experiments. nih.gov The core findings revolve around how its affinity is modulated by other compounds that bind to allosteric sites on the receptor. nih.gov For instance, the presence of an allosteric modulator can significantly alter the binding affinity of this compound, a phenomenon known as allosteric cooperativity. nih.govmdpi.com The affinity of a ligand for its receptor is a critical parameter, with lower Ki or Kd values indicating a stronger binding interaction. nih.govsciencesnail.com

The research indicates that the binding profile of this compound is highly dependent on the receptor subtype and the presence of allosteric modulators. nih.gov

Allosteric Modulatory Properties of this compound on Muscarinic Receptors

This compound itself acts as an orthosteric agonist, meaning it binds to the same primary site as the endogenous neurotransmitter, acetylcholine. nih.govmdpi.com However, its interaction with muscarinic receptors is significantly influenced by allosteric modulators. mdpi.com These modulators bind to a topographically distinct site on the receptor, inducing a conformational change that alters the affinity and/or efficacy of the orthosteric ligand. mdpi.comnih.govnih.gov

Research has demonstrated significant positive cooperativity between this compound and certain allosteric modulators at specific muscarinic receptor subtypes. nih.gov Positive cooperativity occurs when the binding of the allosteric modulator increases the affinity of the receptor for the orthosteric agonist. nih.govnih.gov For example, the allosteric modulator brucine (B1667951) was found to enhance the affinity for this compound on M1, M2, M3, and M4 receptors. nih.gov Similarly, (-)-eburnamonine (B7788956) enhanced the affinity for this compound at M2 receptors. nih.gov

The most striking example of this is the interaction between brucine and this compound at the M2 receptor subtype, which resulted in an 8-fold increase in the agonist's affinity. nih.gov This demonstrates that the allosteric effect is not uniform across receptor subtypes, highlighting a degree of subtype-selectivity in the modulation of this compound's binding. nih.gov This phenomenon, where the nature of the allosteric interaction depends on the specific agonist and receptor subtype, is known as "probe-dependence". nih.gov

Interactive Table: Allosteric Modulation of this compound Affinity This table summarizes the observed positive cooperativity between allosteric modulators and the agonist this compound at different muscarinic receptor subtypes. The values represent the fold-increase in affinity for this compound in the presence of the modulator.

| Allosteric Modulator | M1 Receptor | M2 Receptor | M3 Receptor | M4 Receptor |

| Brucine | Enhanced | 8-fold Increase | Enhanced | Enhanced |

| (-)-Eburnamonine | No significant effect | Enhanced | No significant effect | No significant effect |

| Data sourced from Jakubík et al., 1997. nih.gov |

G Protein Coupling and Signal Transduction Pathways Modulated by this compound

As a muscarinic agonist, this compound is expected to activate intracellular signal transduction pathways via G protein coupling. nih.govmdpi.commdpi.com Muscarinic receptors are classic G protein-coupled receptors (GPCRs). mdpi.comnih.gov The five subtypes are broadly categorized into two main signaling pathways based on their preferential coupling to G protein families. mdpi.comnih.govmdpi.com

M1, M3, and M5 receptors preferentially couple to the Gq/11 family of G proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately results in the mobilization of intracellular calcium and the activation of protein kinase C (PKC). mdpi.comnih.gov

M2 and M4 receptors preferentially couple to the Gi/o family of G proteins. Activation of this pathway primarily leads to the inhibition of adenylyl cyclase, which decreases the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP). mdpi.comnih.gov

Given that this compound acts as an agonist at M1, M2, M3, and M4 receptors, it would be predicted to initiate these respective signaling cascades. nih.gov The functional consequence of receptor activation by an agonist is often confirmed using assays like the [³⁵S]GTPγS binding assay, which measures the agonist-induced binding of a non-hydrolyzable GTP analog to G proteins, an early step in signal transduction. nih.govcreative-bioarray.comnih.gov While specific GTPγS assay data for this compound is not detailed in the reviewed literature, its characterization as an agonist implies the engagement of these canonical G protein pathways. nih.gov

Functional Selectivity and Biased Agonism Studies of this compound

The concepts of functional selectivity and biased agonism describe the ability of a ligand to preferentially activate certain signaling pathways over others at the same receptor. researchgate.netnih.govnih.gov A biased agonist can stabilize unique receptor conformations, leading to a specific cellular response profile that may differ from that of the endogenous agonist or other synthetic agonists. researchgate.netnih.gov

The primary research on this compound was conducted before the concepts of functional selectivity and biased agonism were widely established in pharmacology. nih.gov Consequently, studies specifically designed to investigate biased agonism for this compound are not present in the reviewed literature.

However, the data does show a form of differential pharmacology. The affinity of this compound is modulated differently by allosteric ligands depending on the receptor subtype. nih.gov For example, brucine has a much more pronounced effect on this compound's affinity at the M2 subtype compared to others. nih.gov This "probe-dependent" allosteric modulation suggests that the ternary complex of receptor-agonist-modulator adopts different conformations depending on the receptor subtype, a key concept related to functional selectivity. nih.govresearchgate.net While not a direct demonstration of biased signaling (which would require measuring multiple downstream pathways), it hints that the functional effects of this compound, when combined with an allosteric modulator, could be highly dependent on the receptor context. Further studies would be required to determine if this compound exhibits biased agonism in its own right.

Enzyme Modulation and Other Molecular Target Engagement of this compound

Based on the available scientific literature, the pharmacological characterization of this compound has been exclusively focused on its interactions with muscarinic acetylcholine receptors. nih.govresearchgate.net There is no information in the reviewed sources to suggest that this compound acts as a modulator of enzyme activity or engages with other molecular targets outside of the muscarinic receptor family. The research has been dedicated to understanding its role as a muscarinic agonist and how its receptor interactions are allosterically modulated. nih.gov

Structure Activity Relationship Sar and Structural Biology of Pentylthio Tztp

Elucidation of Key Pharmacophoric Features of Pentylthio-TZTP

The essential pharmacophoric elements of this compound and related thiadiazole-based muscarinic agonists are centered around three key molecular features: the basic nitrogen of the tetrahydropyridine (B1245486) ring, the 1,2,5-thiadiazole (B1195012) core, and the alkylthio side chain.

The tetrahydropyridine nitrogen, which is protonated at physiological pH, is crucial for the initial electrostatic interaction with a conserved aspartate residue in the orthosteric binding pocket of muscarinic receptors. nih.gov This interaction is a hallmark of many muscarinic agonists and is a primary anchor for the ligand within the receptor binding site. nih.gov

The 1,2,5-thiadiazole ring serves as a bioisosteric replacement for the ester group found in acetylcholine (B1216132). Its specific electronic and steric properties contribute to the binding affinity and selectivity profile of the compound. The arrangement of the nitrogen and sulfur atoms within this heterocyclic system is critical for establishing appropriate interactions with receptor residues. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs

While specific Quantitative Structure-Activity Relationship (QSAR) models exclusively for this compound are not extensively documented in publicly available literature, general principles from QSAR studies on related muscarinic agonists can be inferred. QSAR studies on diverse sets of muscarinic agonists have highlighted the importance of molecular descriptors such as lipophilicity (logP), molar refractivity, and specific electronic and steric parameters in determining receptor affinity and functional activity. researchgate.net

For a series of 1,2,5-thiadiazole analogs, a parabolic relationship often exists between the length of the alkylthio or alkoxy side chain and the biological activity. This suggests that there is an optimal chain length for fitting into the hydrophobic pocket of the receptor. Chains that are too short may not fully occupy the pocket and engage in all favorable hydrophobic interactions, while chains that are too long may introduce steric clashes or unfavorable desolvation penalties. nih.gov

A hypothetical QSAR model for alkylthio-TZTP analogs would likely incorporate descriptors for:

Hydrophobicity: The length of the alkyl chain.

Steric Bulk: The volume and shape of the substituent.

Electronic Effects: The electron-donating or withdrawing nature of the substituent, which can influence the pKa of the tetrahydropyridine nitrogen and the hydrogen bonding capacity of the thiadiazole ring.

Such models are valuable for predicting the activity of novel analogs and for guiding synthetic efforts toward compounds with improved pharmacological profiles. researchgate.net

Conformational Analysis and Ligand-Receptor Dynamics of this compound

The conformational flexibility of this compound is a key determinant of its interaction with the muscarinic receptor. The dihedral angle between the tetrahydropyridine ring and the thiadiazole ring is particularly important for the proper orientation of the pharmacophoric elements within the binding site. nih.gov

Studies on conformationally constrained analogs of methylthio-TZTP, a close relative of this compound, have suggested that an extended conformation is preferred for binding and activity. Specifically, a dihedral angle of approximately 180 degrees between the C4-C3 bond of the tetrahydropyridine ring and the C3'-N2' bond of the thiadiazole ring is associated with high muscarinic receptor affinity and analgesic activity. nih.gov Analogs forced to adopt a significantly different conformation showed a dramatic loss of affinity and activity. nih.gov

Upon binding, this compound is thought to induce conformational changes in the receptor, leading to its activation. The initial interaction is driven by the cationic head (the protonated nitrogen) binding to the aspartate residue in the transmembrane domain 3 (TM3). nih.gov The thiadiazole ring and the pentylthio tail then orient themselves within a pocket formed by aromatic residues in several transmembrane domains, including tryptophan and tyrosine residues. nih.govderpharmachemica.com The flexibility of the pentyl chain allows it to adopt an optimal conformation to maximize hydrophobic interactions within this pocket. The dynamics of this induced-fit process are crucial for the propagation of the signal through the G-protein-coupled receptor.

Influence of Substituent Effects on this compound Activity and Selectivity

The nature of the substituent at the 3-position of the thiadiazole ring has a profound impact on the activity and selectivity of TZTP analogs. Systematic studies have compared alkylthio, alkoxy, and alkyl substituents of varying lengths. nih.gov

Generally, alkylthio and alkoxy analogs exhibit higher affinity and potency compared to the corresponding alkyl analogs. nih.gov This suggests that the heteroatom (sulfur or oxygen) in the side chain plays a critical role, possibly through electronic effects or by providing a more favorable conformation for receptor interaction.

Within the alkylthio series, the length of the alkyl chain is a critical determinant of activity. A U-shaped relationship is often observed, with activity increasing up to a certain chain length and then decreasing. nih.gov For M1 muscarinic receptor functional activity, pentyloxy- and hexyloxy-TZTP analogs were found to be highly potent. nih.gov A similar trend is observed for the alkylthio analogs, with the pentylthio group representing a near-optimal chain length for potent activity at certain muscarinic subtypes. nih.gov

The table below illustrates the effect of varying the alkylthio chain length on the binding affinity (pKi) at different muscarinic receptor subtypes.

| Compound | M1 pKi | M2 pKi | M3 pKi | M4 pKi | M5 pKi |

| This compound | 8.6 | 7.9 | 8.1 | 8.7 | - |

Data sourced from publicly available databases and literature. nih.gov Note that M5 data was not available in the cited source.

These data demonstrate the high affinity of this compound, particularly at the M1 and M4 receptor subtypes.

Comparative SAR with Related Muscarinic Ligands

The structure-activity relationship of this compound can be further understood by comparing it with other well-known muscarinic agonists.

Pilocarpine (B147212): A natural alkaloid, pilocarpine has a different heterocyclic core (an imidazole (B134444) ring fused to a furanone ring) and lacks the extended side chain of this compound. It generally exhibits lower affinity across all muscarinic subtypes compared to this compound. nih.gov

Xanomeline: Xanomeline, another thiadiazole-based muscarinic agonist, shares the 1,2,5-thiadiazole-tetrahydropyridine core with this compound. However, it has a hexyloxy side chain instead of a pentylthio chain. Xanomeline is known for its M1/M4 selectivity, a profile also observed with this compound. nih.govmdpi.com The SAR for these compounds highlights the importance of the thiadiazole ring and the length of the lipophilic side chain in achieving this selectivity profile. nih.gov

Arecoline: Arecoline, the major alkaloid from the areca nut, features a tetrahydropyridine ring similar to this compound but has a methyl ester group instead of the thiadiazole and alkylthio moiety. Its conformational flexibility is more restricted, which is thought to contribute to its lower affinity compared to the more adaptable TZTP analogs. mdpi.com

The table below provides a comparison of the binding affinities (pKi) of this compound and other muscarinic ligands.

| Ligand | M1 pKi | M2 pKi | M3 pKi | M4 pKi |

| This compound | 8.6 | 7.9 | 8.1 | 8.7 |

| Pilocarpine | 4.9–5.1 | 4.9 | 5.1 | 5.2 |

| Xanomeline | 6.7–7.9 | 6.9–7.4 | 7.2–7.4 | 7.4–7.7 |

Data compiled from various sources. nih.gov

This comparative analysis underscores the favorable structural features of the this compound scaffold for achieving high affinity and selectivity at specific muscarinic receptor subtypes.

Computational Approaches to Understanding Pentylthio Tztp Pharmacology

Molecular Docking and Ligand-Target Interaction Prediction for Pentylthio-TZTP

Molecular docking is a cornerstone of computational drug design, utilized to predict the preferred orientation of a ligand when bound to a receptor. This technique is instrumental in understanding the binding mode of this compound and identifying key interactions that govern its affinity and specificity for a given biological target.

Detailed research findings from docking studies on analogous compounds, particularly those targeting G protein-coupled receptors (GPCRs), have revealed critical insights. For instance, studies on thiophene (B33073) derivatives have highlighted the importance of the sulfur atom in forming specific interactions, such as cation-π interactions with lysine (B10760008) residues within the binding pocket. mdpi.com Similarly, the tetrazole ring, a known bioisostere for carboxylic acids, can participate in crucial hydrogen bonding and ionic interactions with receptor residues. youtube.com

In the context of this compound, molecular docking simulations would be employed to predict its binding pose within a target receptor, such as a specific GPCR. These simulations can identify key amino acid residues that form hydrogen bonds, hydrophobic interactions, and other non-covalent bonds with the this compound molecule. The pentyl group, for example, is likely to engage in hydrophobic interactions within a corresponding sub-pocket of the receptor. The thiophene ring may form π-π stacking or hydrophobic interactions, while the tetrazole moiety could interact with charged or polar residues. nih.govnih.gov

The prediction of ligand-target interactions extends beyond simple binding pose analysis. Advanced computational methods can estimate the binding free energy, providing a quantitative measure of the ligand's affinity for the target. acs.org These predictions are crucial for prioritizing compounds for further experimental testing. For this compound, these calculations would help to rank its potential affinity against a panel of receptors, thereby predicting its likely pharmacological targets. rsc.org

Table 1: Predicted Interactions of this compound with a Hypothetical GPCR Binding Pocket

| Functional Group of this compound | Interacting Residue (Example) | Interaction Type | Predicted Contribution to Binding |

|---|---|---|---|

| Pentyl Chain | Leucine, Valine, Isoleucine | Hydrophobic | High |

| Thiophene Ring | Phenylalanine, Tyrosine | π-π Stacking | Moderate |

| Tetrazole Ring | Arginine, Lysine | Ionic Interaction/Hydrogen Bond | High |

| Thioether Linkage | Methionine | Sulfur-Aromatic Interaction | Low |

Molecular Dynamics Simulations of this compound-Receptor Complexes

While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, capturing the flexibility of both the ligand and the receptor over time. MD simulations are crucial for assessing the stability of the predicted binding pose and understanding the conformational changes that may occur upon ligand binding. mdpi.com

For a this compound-receptor complex, an MD simulation would typically be run for several nanoseconds or even microseconds. nih.gov The simulation would track the movements of all atoms in the system, providing a detailed trajectory of the complex's behavior. Analysis of this trajectory can reveal the stability of key interactions identified in docking studies. For example, it can determine the persistence of hydrogen bonds between the tetrazole group of this compound and the receptor. nih.gov

Furthermore, MD simulations can uncover cryptic or allosteric binding sites that are not apparent in the static crystal structure of a receptor. mdpi.com These simulations can also be used to study the mechanism of receptor activation or inhibition induced by this compound binding. By observing the conformational changes in the receptor upon ligand binding, researchers can gain insights into how the signal is transduced across the cell membrane. nih.gov

Table 2: Key Metrics from a Hypothetical Molecular Dynamics Simulation of a this compound-GPCR Complex

| Simulation Metric | Value | Interpretation |

|---|---|---|

| RMSD of Ligand | < 2 Å | Stable binding pose of this compound |

| RMSF of Receptor Binding Site | Low | Key interacting residues are stabilized by ligand binding |

| Number of Persistent Hydrogen Bonds | 3-4 | Strong and stable hydrogen bonding interactions |

| Solvent Accessible Surface Area (SASA) | Decreased | Ligand is well-buried within the binding pocket |

Quantum Chemical Studies on this compound Electronic Properties

Quantum chemical calculations provide a deep understanding of the electronic properties of a molecule, which are fundamental to its reactivity and interactions. mdpi.com Methods like Density Functional Theory (DFT) can be used to calculate a range of electronic descriptors for this compound. niscpr.res.in

These studies can determine the distribution of electron density across the molecule, highlighting regions that are electron-rich or electron-poor. This information is critical for predicting how this compound will interact with its biological target. For instance, the electrostatic potential map can identify the regions of the molecule most likely to participate in electrostatic interactions. mdpi.com

Furthermore, quantum chemical calculations can provide insights into the molecule's frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). niscpr.res.in The energy gap between HOMO and LUMO is an indicator of the molecule's chemical reactivity and stability. mdpi.com For this compound, these calculations can help to rationalize its chemical behavior and potential for metabolic transformation.

Table 3: Hypothetical Quantum Chemical Properties of this compound

| Property | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Relates to the ability to donate electrons |

| LUMO Energy | -1.2 eV | Relates to the ability to accept electrons |

| HOMO-LUMO Gap | 5.3 eV | Indicates high kinetic stability |

| Dipole Moment | 4.5 D | Suggests significant polarity |

De Novo Design Strategies for Novel this compound Scaffolds

De novo design is a computational strategy for creating novel molecules with desired properties from scratch. nih.gov This approach can be used to design new molecular scaffolds based on the structure of this compound, aiming to improve its potency, selectivity, or pharmacokinetic properties. nih.gov

One common de novo design approach is fragment-based design. This involves breaking down the lead compound, in this case, this compound, into its constituent fragments (e.g., the pentylthio group, the thiophene ring, and the tetrazole). acs.org These fragments can then be computationally reassembled in novel combinations or with new linking chemistry to generate a library of new molecules.

Another approach is structure-based de novo design, which uses the three-dimensional structure of the target receptor to grow a new molecule within the binding site, atom by atom or fragment by fragment. nih.gov This method ensures that the newly designed molecules have a high degree of complementarity to the target's binding pocket. For this compound, this could involve using its core thiophene-tetrazole scaffold as a starting point and exploring different substitutions on the thiophene ring or modifications to the pentyl chain to optimize interactions with the receptor.

Virtual Screening and Library Design Based on this compound

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. mdpi.com If this compound is found to have desirable activity, its chemical structure can be used as a starting point for a virtual screening campaign to discover other compounds with similar or improved activity.

In a ligand-based virtual screening approach, the chemical structure of this compound is used as a query to search a database for molecules with similar structural features or physicochemical properties. mdpi.com This is based on the principle that structurally similar molecules are likely to have similar biological activities.

Alternatively, in a structure-based virtual screening approach, the predicted binding mode of this compound within its target receptor is used to create a pharmacophore model. mdpi.com This model defines the essential three-dimensional arrangement of chemical features required for binding. The pharmacophore model is then used to screen large compound libraries to identify molecules that match these features. This approach can lead to the discovery of novel scaffolds that are structurally distinct from this compound but still possess the necessary interactions for biological activity.

Metabolic Pathways and Biotransformation Research of Pentylthio Tztp

In Vitro Metabolic Stability Studies of Pentylthio-TZTP

Specific in vitro metabolic stability studies for this compound are not readily found in published research. Metabolic stability is a critical parameter in drug discovery, often assessed using liver microsomes, hepatocytes, or other subcellular fractions. These assays determine the intrinsic clearance of a compound, providing an early indication of its metabolic fate in vivo.

For context, studies on other novel compounds intended for central nervous system activity have demonstrated the utility of such assays. For instance, research on eburnamonine, a structurally distinct alkaloid, showed it to have significant metabolic stability in rat liver microsomes, a favorable characteristic for a drug candidate. Given the structural components of this compound, its metabolic stability would likely be influenced by the enzymatic systems responsible for the biotransformation of its thienopyridine-like core and its pentylthio side chain. Thienopyridine derivatives, for example, are known to be metabolized by hepatic cytochrome P450 enzymes. oup.com

A hypothetical data table for the in vitro metabolic stability of this compound in human liver microsomes, based on typical experimental readouts, is presented below. It is important to note that these are illustrative values and not based on direct experimental data for this specific compound.

Hypothetical In Vitro Metabolic Stability of this compound in Human Liver Microsomes

| Parameter | Hypothetical Value | Implication |

| Half-life (t½) | 35 min | Moderate to high clearance |

| Intrinsic Clearance (CLint) | 50 µL/min/mg protein | Suggests significant first-pass metabolism |

| Metabolite Formation Rate | Varies by pathway | Indicates multiple biotransformation routes |

Identification of In Vitro Metabolites of this compound

Direct identification of the in vitro metabolites of this compound has not been reported. However, based on its chemical structure, several metabolic pathways can be predicted. The primary sites for metabolism would likely be the pentylthio group, the tetrahydropyridine (B1245486) ring, and the thiadiazole ring.

Likely metabolic transformations include:

S-Oxidation: The thioether linkage in the pentylthio group is a prime target for oxidation by cytochrome P450 (CYP) enzymes and flavin-containing monooxygenases (FMOs) to form the corresponding sulfoxide (B87167) and subsequently the sulfone. nih.gov This is a common metabolic pathway for drugs containing a thioether moiety.

N-Demethylation: The N-methyl group on the tetrahydropyridine ring can be removed by CYP-mediated N-dealkylation.

Ring Hydroxylation: The aliphatic portions of the tetrahydropyridine and pentyl groups could undergo hydroxylation.

Thiadiazole Ring Cleavage: The 1,2,5-thiadiazole (B1195012) ring may be susceptible to enzymatic hydrolysis or oxidative cleavage, although this is generally a more stable heterocyclic system. isres.org

Potential In Vitro Metabolites of this compound

| Putative Metabolite | Metabolic Reaction | Potential Biological Activity |

| Pentylsulfinyl-TZTP | S-Oxidation | May retain or have reduced muscarinic activity. |

| Pentylsulfonyl-TZTP | S-Dioxidation | Likely inactive due to increased polarity. |

| N-desmethyl-pentylthio-TZTP | N-Demethylation | May exhibit altered receptor affinity or selectivity. |

| Hydroxythis compound | Aliphatic Hydroxylation | Activity would depend on the position of hydroxylation. |

Elucidation of Enzymatic Biotransformation Mechanisms for this compound

While specific enzymatic biotransformation mechanisms for this compound are unconfirmed, inferences can be drawn from related structures. The metabolism of thienopyridine derivatives like clopidogrel (B1663587) and prasugrel (B1678051) is heavily dependent on hepatic CYP450 enzymes for their activation. angelfire.com These prodrugs are oxidized to form active metabolites. oup.com Although this compound is an active agonist and not a prodrug in the same sense, its thienopyridine-like core suggests that CYP enzymes would be central to its biotransformation.

The S-oxidation of thioether-containing compounds is known to be catalyzed by both P450 and FMO isoforms. nih.gov Studies on various thioether pesticides have shown that P450 enzymes, particularly the CYP2C subfamily, are major contributors to their sulfoxidation. nih.gov

Cytochrome P450 and Other Enzyme Interaction Profiling of this compound (in vitro)

There is no specific in vitro data on the interaction of this compound with individual cytochrome P450 isoforms. However, given its structure, it is plausible that it interacts with several CYP enzymes, both as a substrate and potentially as an inhibitor. Many drugs containing a thiophene (B33073) ring are oxidized by CYPs, such as CYP3A4 and, to a lesser extent, CYP2D6, to reactive intermediates. nih.gov

A comprehensive in vitro profiling would typically involve incubating the compound with a panel of recombinant human CYP enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4) to identify which isoforms are responsible for its metabolism and to assess its potential to inhibit these enzymes. For example, the metabolism of the thioether-containing drug thiotepa (B1682881) is primarily mediated by CYP3A4 and CYP2B6. researchgate.net

Hypothetical CYP450 Interaction Profile for this compound

| CYP Isoform | Role in Metabolism (Hypothetical) | Inhibition Potential (Hypothetical IC50) |

| CYP3A4 | Major pathway (e.g., S-oxidation, N-demethylation) | Moderate (>10 µM) |

| CYP2C19 | Minor pathway | Weak (>50 µM) |

| CYP2D6 | Minor pathway | Weak (>50 µM) |

| FMO3 | Potential contributor to S-oxidation | Not typically assessed for inhibition |

Prodrug Strategies and Metabolic Activation of this compound Precursors

While this compound itself is an active muscarinic agonist, prodrug strategies could be theoretically applied to modulate its pharmacokinetic properties, such as improving oral bioavailability or achieving targeted delivery. nih.govnih.gov A prodrug is an inactive compound that is converted in vivo to the active parent drug. nih.gov

For muscarinic agonists, a common strategy involves esterification of a carboxylic acid or hydroxyl group to increase lipophilicity and facilitate passage across biological membranes. For a compound like this compound, which lacks these common functional handles for prodrug design, more innovative strategies would be required. One possibility could involve modification of the N-methyl group to a moiety that is cleaved in vivo to release the active compound.

Another approach could be to design a precursor where the active tetrahydropyridine is masked in a more complex ring system that is metabolically cleaved to release this compound. The development of aripiprazole (B633) lauroxil, a long-acting injectable prodrug of the dopamine (B1211576) D₂ receptor partial agonist aripiprazole, serves as an example of how prodrug technology can be applied to CNS-active agents to improve their delivery and duration of action. psychiatrist.com However, no specific prodrugs of this compound have been described in the literature.

Advanced Analytical Methodologies for Pentylthio Tztp Research

Development of High-Resolution Chromatographic Techniques for Pentylthio-TZTP and its Analogs

High-resolution chromatographic techniques are fundamental for the purification, identification, and analysis of this compound and its related analogs. Techniques such as Ultra-Performance Liquid Chromatography (UPLC) offer significant advantages over traditional HPLC, providing faster analysis times and higher resolution, which are critical for separating the compound from complex research matrices or from structurally similar analogs. For instance, UPLC systems are well-suited for the sensitive quantification of moderately polar compounds like this compound in biological samples.

In the context of screening for allosteric ligands, high-performance affinity chromatography has been developed as a screening method. researchgate.net This technique could be applied to this compound to study its binding characteristics with its target receptors, such as the muscarinic acetylcholine (B1216132) receptors.

While specific experimental Nuclear Magnetic Resonance (NMR) data for this compound are not widely published, structural predictions form a basis for its characterization. Predicted ¹H NMR signals help in confirming the compound's identity during or after synthesis.

| Predicted Chemical Shift (δ ppm) | Assignment | Description |

|---|---|---|

| 1.2–1.4 | Pentyl chain methylene (B1212753) (-CH₂-) protons | A complex multiplet corresponding to the internal methylene groups of the flexible pentyl chain. |

| 2.4–3.0 | Dihydropyridine (B1217469) ring protons and methyl group (-CH₃) | A series of signals arising from the protons on the dihydropyridine ring and its attached methyl group. |

| 6.5–7.0 | Aromatic protons | Signals corresponding to the protons on the thiadiazole and dihydropyridine heterocyclic systems. |

Mass Spectrometry-Based Methods for Quantitative Analysis of this compound in Research Matrices

Mass spectrometry (MS) is a cornerstone for the structural elucidation and quantitative analysis of this compound. researchgate.net High-resolution mass spectrometry (HRMS) provides the exact mass of the molecule, confirming its elemental composition. For this compound, the molecular ion peak is observed at an m/z of 283.1177, which corresponds to the calculated exact mass for its chemical formula, C₁₃H₂₁N₃S₂.

Tandem mass spectrometry (MS/MS) is used to analyze the fragmentation patterns of the compound, which aids in structural confirmation. Key fragments of this compound include the loss of the pentylsulfanyl group and cleavage of the thiadiazole ring.

| m/z (Daltons) | Proposed Fragment | Description of Fragmentation Pathway |

|---|---|---|

| 283.1177 | [M+H]⁺ (C₁₃H₂₁N₃S₂) | Molecular ion peak, consistent with the compound's exact mass. |

| 166 | C₆H₈N₃S | Resulting from the cleavage of the thiadiazole ring structure. |

| 117 | C₅H₁₁S | Corresponds to the loss of the pentylsulfanyl group from the parent molecule. |

In research settings, such as cell-based functional assays, liquid chromatography coupled with mass spectrometry (LC-MS/MS) is the method of choice for quantifying this compound. For example, in studies measuring the effect of this compound on cyclic AMP synthesis in CHO cells expressing muscarinic M2 receptors, LC-MS/MS would be employed to determine the precise concentrations of the compound in the assay medium, ensuring accurate dose-response relationships. nih.gov

Spectroscopic Techniques for Investigating this compound-Protein Interactions

Investigating the interaction between this compound and its target proteins, primarily muscarinic acetylcholine receptors, involves various spectroscopic techniques. researchgate.net Bioluminescence Resonance Energy Transfer (BRET) based binding assays are a modern approach used to study ligand binding to GPCRs. acs.org In a BRET assay, energy is transferred from a luciferase-tagged receptor to a fluorescently labeled ligand. While this has been applied to study GPCRs, this compound itself has been used as an unlabeled competitor ligand in such assay formats to determine the binding affinities of other molecules. acs.org

Other spectroscopic methods are crucial for characterizing the effects of ligand binding on protein structure and function. Fluorescence spectroscopy can monitor changes in the intrinsic fluorescence of a protein (e.g., from tryptophan residues) or use fluorescently labeled probes to quantify binding events and determine affinity constants. researchgate.net Circular Dichroism (CD) spectroscopy could be employed to detect conformational changes in the receptor's secondary structure upon binding of this compound. acs.org These techniques are vital for understanding the allosteric modulation effects that compounds like this compound may have on their target receptors. researchgate.netacs.org

Microfluidics and Miniaturized Analytical Platforms for this compound Studies

While specific published studies detailing the use of microfluidics for this compound research are not prominent, this technology offers significant potential. Microfluidic platforms, or "lab-on-a-chip" systems, enable the miniaturization of chemical and biological assays, reducing reagent consumption and increasing throughput. For a research compound like this compound, microfluidic devices could be used to perform high-throughput screening campaigns, binding assays, or cell-based functional studies with much smaller sample volumes than traditional plate-based methods. The ability to create precise concentration gradients on-chip would also be advantageous for detailed dose-response studies.

Automated and High-Throughput Analytical Procedure Development for this compound Research

The investigation of this compound has been facilitated by automated and high-throughput procedures, particularly in the context of drug discovery and receptor pharmacology. The compound has been evaluated in high-throughput functional assays, such as the Receptor Selection and Amplification Technology (R-SAT) platform, which screens large numbers of compounds for activity at GPCRs. researchgate.net

Furthermore, automated cell-based assays that measure second messengers, like the forskolin-stimulated synthesis of cyclic AMP, have been used to characterize the pharmacological profile of this compound at muscarinic receptors. nih.gov These assays are typically performed in 96-well or 384-well plate formats, allowing for rapid and simultaneous testing of multiple concentrations and compounds.

Computational methods also play a role in the high-throughput analysis of compounds like this compound. It has been included in datasets for computational molecular docking and the development of Quantitative Structure-Activity Relationship (QSAR) models to understand the structural determinants of ligand binding to the M1-AChR. researchgate.netnih.gov In one such study, this compound was identified as a statistical outlier in a QSAR model, providing specific insights into its unique structural or interaction properties. nih.gov

Preclinical Pharmacological and Biological Research Paradigms for Pentylthio Tztp

In Vitro Cellular Model Systems for Pentylthio-TZTP Characterization

The characterization of this compound has utilized in vitro cellular systems, predominantly Chinese Hamster Ovary (CHO) cells stably transfected with genes for individual human muscarinic acetylcholine (B1216132) receptor subtypes (M1-M4). These model systems allow for the specific investigation of the compound's interaction with each receptor subtype in a controlled environment.

In studies using CHO cells expressing the M2 muscarinic receptor, this compound was assessed for its effect on cyclic AMP (cAMP) synthesis. Unlike some other muscarinic agonists such as carbachol (B1668302) and oxotremorine-M, which can produce a biphasic response (an initial inhibition followed by a stimulatory component) on cAMP levels, this compound did not elicit the stimulatory component. researchgate.net This suggests that under the tested conditions, its functional activity at the M2 receptor is primarily inhibitory with respect to adenylyl cyclase activity. researchgate.net

Further in vitro characterization has involved radioligand binding assays on membranes from these transfected CHO cells. nih.gov These experiments are crucial for determining the binding affinity of this compound for different receptor subtypes. The affinity is typically quantified by the pKi value, which is the negative logarithm of the inhibition constant (Ki).

Computational models have also been employed to supplement in vitro findings. Docking studies into a homology model of the M1 muscarinic receptor, using the X-ray structure of the M3 receptor as a template, have been performed to understand the binding mode of this compound. researchgate.netuu.nl One such computational analysis calculated a pKi value of -7.4 for this compound at the M1-AChR. researchgate.net However, in a separate quantitative structure-activity relationship (QSAR) analysis, this compound was identified as a statistical outlier, suggesting its binding characteristics may differ from the other agonists included in the model. nih.gov

Target Engagement Studies of this compound in Preclinical Models

Target engagement studies for this compound have focused on its direct interaction with muscarinic acetylcholine receptors. These studies have confirmed that this compound is a full agonist at several mAChR subtypes, with a notable affinity for the M1, M2, and M4 receptors. guidetopharmacology.orgguidetopharmacology.orgguidetopharmacology.org

Binding affinity data, primarily from radioligand competition assays using membranes from CHO cells expressing human mAChR subtypes, have quantified the compound's potency at these targets. The pKi values, a measure of binding affinity, are summarized in the table below.

Table 1: Binding Affinity of this compound at Human Muscarinic Acetylcholine Receptor Subtypes

| Receptor Subtype | pKi Value | Reference(s) |

|---|---|---|

| M1 | 8.6 | guidetopharmacology.org |

| M2 | 7.9 | guidetopharmacology.org |

| M3 | 8.1 | frontiersin.org |

Research has also investigated the modulation of this compound's binding by allosteric modulators. nih.gov In CHO cells expressing various mAChR subtypes, the affinity of this compound was enhanced by the allosteric modulator brucine (B1667951) at the M1, M2, M3, and M4 receptors. nih.govguidetopharmacology.org Specifically, brucine caused an 8-fold increase in the affinity of this compound at the M2 receptor. nih.gov Another allosteric modulator, (-)-eburnamonine (B7788956), also increased the affinity of this compound at the M2 receptor. nih.gov These findings indicate that the binding of this compound to muscarinic receptors can be positively modulated by compounds binding to a separate allosteric site.

While this compound shows affinity for multiple muscarinic subtypes, it is generally considered non-selective. nih.gov

Mechanistic In Vivo Studies of this compound in Animal Models

As of the current available scientific literature, there are no published mechanistic in vivo studies for this compound in animal models. Information regarding its efficacy in disease models, pharmacokinetic and pharmacodynamic profiles, and its mechanism of action in a whole-animal context is not publicly available.

Receptor Occupancy Studies of this compound

There is no publicly available data from receptor occupancy studies for this compound. Such studies, which would typically involve techniques like Positron Emission Tomography (PET) or ex vivo tissue binding assays after in vivo administration, have not been reported in the scientific literature for this specific compound.

Phenotypic Screening of this compound in Disease-Relevant In Vitro Models

While direct experimental data from phenotypic screens of this compound in disease-relevant in vitro models is scarce, patent literature suggests its potential as a neuromodulating agent. researchgate.net These patents propose that this compound could be used to modulate immune responses, for instance, by altering macrophage polarization toward either an M1 or M2 phenotype. researchgate.net It has also been listed among compounds with potential applications in treating cancer and inflammatory or autoimmune diseases. frontiersin.orggoogle.com However, specific data from in vitro assays demonstrating these phenotypic effects, such as changes in cytokine production or immune cell proliferation in response to this compound, are not provided in the public domain.

Future Directions and Research Gaps in Pentylthio Tztp Studies

Emerging Technologies for Pentylthio-TZTP Research

The trajectory of chemical biology and drug discovery is increasingly defined by technological innovation. For a compound like this compound, the application of cutting-edge techniques is paramount to unlocking its full therapeutic potential. A diverse array of biophysical technologies is becoming essential in early-stage drug discovery for elucidating molecular interactions, which in turn guides rational drug development. drugdiscoverychemistry.com

Future research on this compound will benefit significantly from the adoption of high-throughput screening and characterization methods. Technologies such as Affinity-Selection Mass Spectrometry (AS-MS) and Surface Plasmon Resonance (SPR) can expedite the identification of binding partners and provide detailed kinetic and thermodynamic profiles of these interactions. drugdiscoverychemistry.com Specifically, the use of SPR microscopy (SPRm) would allow for the detection of binding events in a more biologically relevant whole-cell environment, overcoming the challenges associated with purifying membrane proteins. drugdiscoverychemistry.com

Furthermore, structural biology techniques are evolving rapidly. Cryogenic electron microscopy (cryo-EM) now offers the capability to determine the high-resolution structures of this compound in complex with its biological targets, providing invaluable insights for structure-based drug design. drugdiscoverychemistry.com Additionally, DNA-Encoded Libraries (DEL) represent a powerful technology for screening vast chemical spaces to identify novel analogs of this compound with improved properties. drugdiscoverychemistry.com The integration of these technologies will undoubtedly accelerate the pace of discovery and development in this compound research.

| Technology | Application in this compound Research | Potential Impact |

| Affinity-Selection Mass Spectrometry (AS-MS) | Identification of small molecule ligands for soluble and membrane protein targets of this compound. drugdiscoverychemistry.com | Rapid discovery of novel biological targets and pathways modulated by the compound. |

| Surface Plasmon Resonance (SPR) & SPR Microscopy (SPRm) | Real-time, label-free quantification of binding affinity and kinetics to purified proteins or within the native cell membrane. drugdiscoverychemistry.com | Detailed understanding of target engagement and mechanism of action at the molecular level. |

| Cryogenic Electron Microscopy (Cryo-EM) | High-resolution structural elucidation of this compound bound to its target proteins, including challenging membrane proteins. drugdiscoverychemistry.com | Facilitates rational, structure-based design of more potent and selective analogs. |

| DNA-Encoded Libraries (DEL) | Screening of billions of molecules to discover novel chemical entities based on the this compound scaffold. drugdiscoverychemistry.com | Expansion of the chemical space around the core scaffold to identify leads with diverse properties. |

Opportunities for Multi-Target Ligand Design Based on this compound Scaffolds

The "one molecule, one target" paradigm is progressively being supplemented by a multi-target approach, particularly for complex multifactorial diseases like cancer and neurodegenerative disorders. nih.govmdpi.com The tetrazolopyrimidine scaffold, the core of this compound, is a "privileged" structure in medicinal chemistry, known for its ability to interact with multiple biological targets. This presents a significant opportunity for the rational design of multi-target-directed ligands (MTDLs) derived from this compound. imedpub.com

Research on related pyrimidine (B1678525) scaffolds has demonstrated the feasibility of this approach. For instance, triazolopyrimidine-quinoline hybrids have been designed as multi-functional agents for Alzheimer's disease, concurrently inhibiting acetylcholinesterase and Aβ aggregation. nih.gov Similarly, pyrazolo[3,4-d]pyrimidine analogs have been developed as potent anticancer agents by targeting multiple kinases, such as EGFR and VEGFR-2, simultaneously. mdpi.com

The development of this compound-based MTDLs would involve the strategic combination of pharmacophores to engage multiple, disease-relevant targets. This could lead to synergistic therapeutic effects and potentially overcome drug resistance mechanisms that plague single-target agents. rsc.org Computational methods, including molecular docking and scoring, will be instrumental in the design phase of these novel MTDLs. nih.gov

| Scaffold Class | Therapeutic Area | Multi-Targeting Strategy | Reference |

| Triazolopyrimidine | Alzheimer's Disease | Inhibition of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE), and prevention of Aβ aggregation. nih.gov | nih.gov |

| Pyrazolo[3,4-d]pyrimidine | Cancer | Dual inhibition of receptor tyrosine kinases such as EGFR and VEGFR-2. mdpi.com | mdpi.com |

| Tetrabromophthalimide | Cancer | Inhibition of colchicine (B1669291) binding site (CBS) and topoisomerase II (Topo-II). rsc.org | rsc.org |

Unexplored Biological Systems for this compound Interactions

The therapeutic applications of a compound are often broader than its initial discovery suggests. For this compound, a significant research gap exists in the exploration of its effects across diverse and unexplored biological systems. The chemical reactivity and structural features of the tetrazolopyrimidine core suggest potential applications beyond its primary known activities.

One promising avenue is the development of this compound-based molecular probes for chemical biology. The unique reactivity of related heterocyclic systems, such as 1,2,3,5-tetrazines, has been harnessed for ligation reactions to label biological molecules. scripps.edu Similarly, this compound analogs could be functionalized to serve as probes for identifying new protein targets or for use in advanced imaging applications.

Furthermore, the anti-inflammatory potential of the tetrazolopyrimidine scaffold has been suggested by the synthesis and evaluation of new derivatives with such properties. mdpi.com This indicates that the immunomodulatory effects of this compound could be a fruitful area of investigation, potentially leading to applications in chronic inflammatory diseases. The synthesis of molecular hybrids, for instance by tethering the tetrazolopyrimidine scaffold to other pharmacologically active motifs like phenothiazine, has been shown to yield compounds with interesting cytotoxic and antioxidant activities, further broadening the potential biological systems of interest. rsc.org

Addressing Challenges in this compound Analog Development

The translation of a promising chemical scaffold into a viable therapeutic agent is fraught with challenges. The development of this compound analogs will require overcoming several hurdles related to synthesis, formulation, and biological performance.

A primary challenge lies in the synthetic accessibility and scalability of novel analogs. While new methods, such as those utilizing magnetic nanoparticles as catalysts, are making the synthesis of tetrazolopyrimidines more efficient and environmentally friendly, the generation of diverse libraries for structure-activity relationship (SAR) studies can still be resource-intensive. imedpub.com

From a pharmaceutical development perspective, issues related to the solid-state properties of the analogs, such as polymorphism and the potential for cocrystal formation, must be carefully managed. nih.gov These properties can significantly impact the solubility, dissolution rate, and ultimately, the bioavailability of the compound. The unpredictable performance during dissolution and difficulties in establishing in vitro-in vivo correlations are major hurdles in the development of cocrystals that could also apply to novel salt or polymorphic forms of this compound analogs. nih.gov

Moreover, achieving target selectivity and avoiding off-target effects is a persistent challenge in drug development. For instance, in the development of kinase inhibitors based on the related 4-aminopyrazolopyrimidine scaffold, achieving selectivity among highly homologous kinase active sites is a significant undertaking. nih.gov The development of irreversible inhibitors, while potentially offering enhanced potency, also brings its own set of challenges related to potential immunogenicity and off-target reactivity. nih.gov

Integration of Omics Data in this compound Mechanistic Studies

To fully understand the biological effects of this compound and its analogs, a systems-level approach is necessary. The integration of multiple "omics" data types—genomics, transcriptomics, proteomics, and metabolomics—can provide a holistic view of the compound's mechanism of action and its impact on cellular networks. nih.govrsc.org

Future mechanistic studies on this compound should employ a multi-omics strategy to move beyond the analysis of single endpoints. By combining transcriptomic data (e.g., from RNA-Seq) with proteomic and metabolomic data, researchers can map the flow of biological information and understand the downstream consequences of target engagement. nih.govresearchgate.net This integrated approach can help in bridging the gap from genotype to phenotype. nih.gov

Several computational and statistical methods are available for multi-omics data integration. rsc.org These include various machine learning paradigms and network-based approaches that can identify correlations and causal relationships between different omic layers. nih.govfrontiersin.org For example, tools like GECKO can integrate proteomics data with genome-scale metabolic models to provide a more constrained and accurate prediction of metabolic phenotypes upon treatment with this compound. nih.gov Such integrative analyses will be crucial for identifying biomarkers of response, predicting potential resistance mechanisms, and uncovering novel therapeutic applications. nih.gov

| Omics Integration Strategy | Description | Application to this compound |

| Vertical Integration | Links different omics data from the same set of samples to understand the interplay between molecules. nih.govfrontiersin.org | Correlating changes in gene expression (transcriptomics) with protein abundance (proteomics) and metabolite levels (metabolomics) in cells treated with this compound to elucidate signaling pathways. |

| Horizontal Integration | Combines similar omics data from different studies or conditions to increase statistical power and identify robust biomarkers. frontiersin.org | Meta-analysis of transcriptomic data from different cell lines or patient samples treated with this compound to identify a common signature of response. |

| Pathway and Network Analysis | Uses prior biological knowledge from databases to interpret multi-omics data in the context of known pathways and interaction networks. nih.gov | Mapping the observed molecular changes onto pathways to understand the systems-level effects of this compound. |

| Machine Learning Models | Employs algorithms to build predictive models from multi-omics data for tasks like classifying responders vs. non-responders. nih.govfrontiersin.org | Developing a predictive biomarker signature for sensitivity to this compound based on integrated omics profiles. |

Q & A

Q. How does this compound differ from other muscarinic receptor agonists in terms of receptor subtype specificity?

- Answer : this compound acts as an alternative agonist for M4 receptors (3x enhancement with strychnine as a modulator) and M2 receptors (8x enhancement with brucine), contrasting with pilocarpine’s M2 selectivity. Dual-concentration radioligand binding assays and functional selectivity profiling (e.g., G-protein coupling efficiency) are essential to validate subtype specificity .

Q. What controls are necessary to mitigate confounding effects in studies involving this compound?

- Answer : Include negative controls (e.g., untransfected cells) and reference agonists/antagonists (e.g., acetylcholine, arecoline) to normalize responses. Pre-treatments with selective modulators (e.g., strychnine for M4) can isolate receptor-specific effects. Statistical validation of s.e. mean across ≥2 independent experiments is required .

Advanced Research Questions

Q. How can researchers reconcile contradictory data on this compound’s dual roles as an agonist and antagonist?

- Answer : Use kinetic binding assays to distinguish orthosteric vs. allosteric interactions. For example, this compound’s 3x agonist enhancement (M4) and 4x acetylcholine antagonism suggest a biased allosteric mechanism. Computational modeling of receptor conformational states may clarify this duality .

Q. What strategies optimize the detection of biphasic responses in this compound concentration-response curves?

- Answer : Employ extended concentration ranges (e.g., 10^-12 to 10^-3 M) and high-resolution data sampling. Nonlinear regression analysis (e.g., two-site binding models) can resolve inhibitory (pEC50-I) and stimulatory (pEC50-S) phases. Note that atypical curves may require exclusion of non-sigmoidal datasets .

Q. How do methodological variations (e.g., cell type, modulator co-treatment) impact this compound’s observed efficacy?

- Answer : Brucine potentiates this compound’s M2 activity 8x but reduces M4 effects, highlighting modulator-dependent bias. Cross-validate findings using primary neuronal cultures vs. transfected cell lines to assess physiological relevance. Include comparative tables (e.g., EC50 shifts, maximum stimulation/inhibition) in supplementary materials .

Data Interpretation and Conflict Resolution

Q. What statistical approaches address variability in this compound’s agonist-antagonist balance across studies?

- Answer : Apply meta-analysis frameworks to aggregate data from independent experiments. Weighted means and heterogeneity tests (e.g., I² statistics) can identify outliers. For in-lab variability, use Bayesian hierarchical models to estimate posterior probability distributions for key parameters (e.g., maximum stimulation) .

Q. How should researchers handle incomplete or non-reproducible stimulatory phases in cyclic AMP assays with this compound?

- Answer : Report “±” for absent phases and “+” for unresolved atypical responses. Replicate experiments under modified conditions (e.g., altered GTP concentrations, temperature). Transparently document these cases in methods sections to guide future replication efforts .

Experimental Design Tables

| Parameter | M4 Receptor (Strychnine) | M2 Receptor (Brucine) | Methodological Notes |

|---|---|---|---|

| Agonist Enhancement (Fold) | 3x | 8x | Radioligand displacement assays |

| Acetylcholine Antagonism | 4x | 3.5x | Functional cAMP/PIP2 assays |

| Key Modulator | Strychnine | Brucine | Co-treatment in binding buffers |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.